molecular formula C16H13FN4OS B2664188 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391886-33-2

2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2664188
CAS No.: 391886-33-2
M. Wt: 328.37
InChI Key: UNYJTKKXHDZDOU-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by a triazole ring substituted by a phenyl group. The triazole ring, a five-membered ring containing three nitrogen atoms, is known for its versatile biological activities and is a common structural component in various pharmaceuticals .

Preparation Methods

The synthesis of 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzoyl chloride with 5-mercapto-4-phenyl-4H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Chemical Reactions Analysis

2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes .

Comparison with Similar Compounds

Similar compounds include other phenyl-1,2,4-triazoles such as:

Properties

IUPAC Name

2-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS/c17-13-9-5-4-8-12(13)15(22)18-10-14-19-20-16(23)21(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYJTKKXHDZDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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